Fisetinidin chloride Fisetinidin chloride Fisetinidin chloride analytical standard provided with w/w absolute assay, to be used for quantitative titration.

Brand Name: Vulcanchem
CAS No.: 2948-76-7
VCID: VC21355037
InChI: InChI=1S/C15H10O5.ClH/c16-10-3-1-8-5-13(19)15(20-14(8)7-10)9-2-4-11(17)12(18)6-9;/h1-7H,(H3-,16,17,18,19);1H
SMILES:
Molecular Formula: C15H11ClO5
Molecular Weight: 306.7 g/mol

Fisetinidin chloride

CAS No.: 2948-76-7

Cat. No.: VC21355037

Molecular Formula: C15H11ClO5

Molecular Weight: 306.7 g/mol

* For research use only. Not for human or veterinary use.

Fisetinidin chloride - 2948-76-7

CAS No. 2948-76-7
Molecular Formula C15H11ClO5
Molecular Weight 306.7 g/mol
IUPAC Name 2-(3,4-dihydroxyphenyl)chromenylium-3,7-diol;chloride
Standard InChI InChI=1S/C15H10O5.ClH/c16-10-3-1-8-5-13(19)15(20-14(8)7-10)9-2-4-11(17)12(18)6-9;/h1-7H,(H3-,16,17,18,19);1H
Standard InChI Key GLSBVYMMIPVYDC-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC2=[O+]C(=C(C=C21)O)C3=CC(=C(C=C3)O)O)O.[Cl-]

Chemical Structure and Properties

Fisetinidin chloride (C₁₅H₁₁ClO₅) belongs to the anthocyanidin class of flavonoid compounds. It features a characteristic flavylium cation structure with a counterbalancing chloride ion.

Molecular Composition and Physical Properties

The compound demonstrates specific physical and chemical characteristics that define its behavior in various applications:

PropertyValue
Molecular FormulaC₁₅H₁₁ClO₅
Molecular Weight306.70 g/mol
CAS Number2948-76-7
Physical StateSolid
ColorTypically reddish to purple
SolubilitySoluble in polar solvents

The molecular structure of fisetinidin chloride contains a 2-(3,4-dihydroxyphenyl)chromenylium-3,7-diol cation with a chloride counterion, giving it its distinctive properties . The presence of multiple hydroxyl groups influences its polarity and reactivity patterns, particularly in esterification reactions.

Structural Relationship to Other Flavonoids

Fisetinidin chloride is structurally related to fisetin but differs in its ionic nature. The compound forms part of a class of flavonoid derivatives with varying hydroxylation patterns:

  • Its parent structure is 2-(3,4-dihydroxyphenyl)chromenylium-3,7-diol

  • It contains hydroxyl groups at positions 3, 3', 4', and 7

  • It lacks a hydroxyl group at position 5, which distinguishes it from quercetin-derived compounds

Nomenclature and Identification

Synonyms and Alternate Names

Fisetinidin chloride is known by several names in scientific literature and commercial catalogs:

SynonymContext of Use
3,3',4',7-Tetrahydroxyflavylium chlorideChemical nomenclature
Fizetinidol chlorideCommercial designation
2-(3,4-dihydroxyphenyl)-3,7-dihydroxychromenylium chlorideSystematic name
1-Benzopyrylium, 2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-, chlorideAlternative systematic name

Identification Systems

The compound has various identifiers in chemical databases and regulatory systems:

Identifier TypeValue
PubChem CID16212782
CAS Registry Number2948-76-7
UNIIMF2RUJ9T8H
DSSTox Substance IDDTXSID50583696
WikidataQ5454453

Natural Occurrence and Sources

Plant Sources

Fisetinidin has been isolated from multiple natural sources:

  • Heartwood of Acacia mearnsii (Black Wattle)

  • Bark of Rhizophora apiculata (Mangrove species)

  • Component of condensed tannins in various plant species

The compound occurs naturally as a building block of profisetinidin-type tannins, which contribute to the structural integrity and defense mechanisms of certain plants.

Related Compounds in Nature

While fisetinidin chloride itself is often synthesized for research purposes, the related compound fisetin occurs naturally in:

  • Butea frondosa

  • Gleditschia triacanthos

  • Quebracho Colorado

  • Various species in the genus Rhus

  • Strawberries (particularly high concentration)

Role in Tannin Formation

Profisetinidin Structures

Fisetinidin serves as a fundamental building block in the formation of condensed tannins, specifically profisetinidins:

  • These polymeric structures form through C4-C6 and C4-C8 linkages between flavonoid units

  • In mimosa tannin, fisetinidin constitutes one of four primary flavonoid units alongside robinetinidin, catechin, and gallocatechin

  • The monomeric unit has a mass of approximately 274.3 Da within these polymeric structures

Structural Integration in Complex Tannins

In mimosa tannin formations, fisetinidin integrates with other flavonoid units in specific proportions:

  • Fisetinidin units form part of the oligomeric structure

  • These units link primarily at C4-C6 positions, but also at C4-C8 positions

  • MALDI-TOF analysis has confirmed the presence of fisetinidin in various oligomeric tannin structures

The participation of fisetinidin in tannin formation contributes to the astringent properties and structural characteristics of these complex natural polymers.

Chemical Reactivity and Modifications

Esterification Patterns

Research on tannin esterification has provided insights into the reactivity of fisetinidin-containing compounds:

  • Fisetinidin can undergo esterification at both phenolic and alcoholic hydroxyl groups

  • The C3 hydroxyl group, having a more alcoholic character, often shows preferential reactivity

  • Various esterification methods yield different substitution patterns

Reaction with Fatty Acid Derivatives

Detailed studies have documented the reactivity of fisetinidin with fatty acid chlorides:

  • Palmitoyl and oleoyl chlorides react with fisetinidin to form mono-, di-, and tri-esters

  • MALDI-TOF analysis has identified specific reaction products such as fisetinidin-palmitate (calculated at 515 Da) and fisetinidin-(palmitate)₂ (calculated at 747 Da)

  • These reactions demonstrate the potential for chemical modification at multiple hydroxyl sites

Biological Activities

Antibacterial Properties

Investigations into the biological activities of fisetinidin chloride have revealed potential antibacterial effects:

  • Early research suggested antimicrobial properties warranting investigation alongside fisetin and dihydrofisetin

  • These studies form part of broader investigations into the antibacterial effects of bioflavonoids

Enzyme Inhibition

In comparative studies of flavonoid biological activity:

  • Fisetinidin was evaluated for its ability to inhibit the CD38 enzyme

  • Among twenty flavonoids tested, it demonstrated the least effective inhibition of this enzyme

  • This finding suggests structure-specific relationships between flavonoid configuration and enzyme interaction

Synthesis Methods

Chemical Synthesis

Fisetinidin chloride can be synthesized through several routes:

  • From commercially available quercetin through a sequence of modifications

  • Key steps involve site-selective deacetylation and subsequent deoxygenation

  • Specific synthesis routes typically require five steps from quercetin

The synthesis process often involves careful control of reaction conditions to maintain the flavylium cation structure while managing the hydroxylation pattern.

Applications in Research

Chemical Ecology Studies

Fisetinidin chloride serves as an important reference compound in:

  • Investigations of plant defense mechanisms

  • Studies of tannin structural diversity

  • Research on polyphenol evolution in plants

Medicinal Chemistry Applications

The compound has potential applications in:

  • Development of antibacterial agents

  • Structure-activity relationship studies of flavonoids

  • Investigation of antioxidant mechanisms

Relationship to Other Flavonoid Compounds

Structural Comparison

Fisetinidin shares structural features with related flavonoids while maintaining distinctive characteristics:

CompoundMolecular FormulaKey Structural Difference from Fisetinidin
FisetinC₁₅H₁₀O₆Non-ionic form; different oxidation state
QuercetinC₁₅H₁₀O₇Additional hydroxyl group at position 5
RobinetinidinC₁₅H₁₁O₆⁺Additional hydroxyl group at position 5'

Flavylium Chemistry

As a flavylium salt, fisetinidin chloride exhibits characteristic chemical behavior:

  • pH-dependent equilibria between different structural forms

  • Color changes associated with structural transitions

  • Potential for electrophilic substitution reactions

These properties place fisetinidin chloride within the broader context of anthocyanidin and flavylium chemistry, with implications for its application in various research fields.

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